molecular formula C22H23N3O6 B12177166 ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate

ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate

Cat. No.: B12177166
M. Wt: 425.4 g/mol
InChI Key: AQNWVYZCLODFNI-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate is a complex organic compound that features a quinazolinone core. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 3,4-dimethoxyaniline with ethyl acetoacetate under acidic conditions to form the intermediate 6,7-dimethoxy-4-oxoquinazoline.

    Attachment of the Propanoic Acid Moiety: The intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to form 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid.

    Formation of the Final Compound: The final step involves the reaction of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid with ethyl 4-aminobenzoate under coupling conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.

Scientific Research Applications

Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid
  • Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate

Uniqueness

Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate is unique due to the presence of both the quinazolinone core and the benzoate moiety. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate is a synthetic compound that incorporates a quinazoline moiety, which has been studied for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O5_{5}
  • Molecular Weight : Approximately 372.42 g/mol
  • IUPAC Name : this compound

The compound features a quinazoline core with methoxy substitutions, which are known to enhance its pharmacological properties.

This compound exhibits various biological activities primarily through:

  • Receptor Interaction : The compound has been shown to interact with various receptors, including adrenergic receptors, which may influence cardiovascular functions such as vasodilation and blood pressure regulation.
  • Enzyme Inhibition : It inhibits specific enzymes involved in cell signaling pathways, potentially affecting processes like apoptosis and cell proliferation.
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activities, contributing to its protective effects against oxidative stress.

Therapeutic Implications

Research indicates potential therapeutic applications for this compound in:

  • Cardiovascular Diseases : Its interaction with adrenergic receptors suggests a role in managing conditions like hypertension.
  • Cancer Therapy : The compound's ability to inhibit specific enzymes may provide avenues for developing anticancer therapies.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds within the quinazoline class. For instance:

  • Vasodilatory Effects : A study demonstrated that related quinazoline derivatives effectively induced vasodilation in animal models through receptor-mediated mechanisms .
  • Anticancer Activity : Quinazoline derivatives have been evaluated for their anticancer properties, showing significant cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects : Some analogs have exhibited neuroprotective effects by modulating neurotransmitter systems and reducing oxidative damage in neuronal cells .

Data Summary Table

Biological ActivityMechanismReference
VasodilationReceptor Interaction
Anticancer ActivityEnzyme Inhibition
NeuroprotectionAntioxidant Activity

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 4-[3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C22H23N3O6/c1-4-31-22(28)14-5-7-15(8-6-14)24-20(26)9-10-25-13-23-17-12-19(30-3)18(29-2)11-16(17)21(25)27/h5-8,11-13H,4,9-10H2,1-3H3,(H,24,26)

InChI Key

AQNWVYZCLODFNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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